molecular formula C54H68ClN11O9S2 B606945 Sniper(abl)-039 CAS No. 2222354-29-0

Sniper(abl)-039

カタログ番号: B606945
CAS番号: 2222354-29-0
分子量: 1114.776
InChIキー: PLCDNLSIFCGNNG-GFKCZKLESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(abl)-039 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the protein of interest. These ligands are linked by spacers of optimal lengths to ensure effective recruitment of the ubiquitin ligase to the target protein . The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds and the use of protecting groups to ensure the selective reaction of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. Purification processes such as chromatography and crystallization would be employed to obtain the final product with high purity .

化学反応の分析

Table 1: Key Structural Features of SNIPER(ABL)-39

ComponentRoleBinding Target
DasatinibTarget protein binderBCR-ABL kinase domain
LCL161 derivativeE3 ligase recruitercIAP1/XIAP
PEG ×3 linkerSpacerN/A

Mechanistic Chemical Reactions

SNIPER(ABL)-39 induces proteasomal degradation of BCR-ABL through ubiquitination:

  • Target binding : Dasatinib binds to BCR-ABL with high affinity (Kd ~1 nM) .
  • E3 ligase recruitment : The LCL161 derivative engages cIAP1/XIAP, forming a ternary complex .
  • Ubiquitination : Lysine residues on BCR-ABL are tagged with ubiquitin chains via E3 ligase activity .
  • Proteasomal degradation : Ubiquitinated BCR-ABL is recognized and degraded by the 26S proteasome .

Table 2: Degradation Efficiency in CML Cell Lines

Cell LineDC₅₀ (nM)Max Degradation (%)
K56210>90
KU81210>85
DC₅₀ = Concentration for 50% degradation

Reaction Kinetics and Hook Effect

  • Degradation kinetics :
    • Optimal activity at 10–100 nM, with reduced efficacy above 1 µM due to the "hook effect" .
    • Excess SNIPER(ABL)-39 saturates E3 ligases, preventing ternary complex formation .
  • Time-dependent effects :
    • BCR-ABL degradation observed within 6 hours, peaking at 24 hours .
    • Phosphorylation of downstream targets (STAT5, CrkL) is suppressed concomitantly .

Comparative Analysis with Inhibitors

Unlike ABL kinase inhibitors (e.g., imatinib), SNIPER(ABL)-39 achieves irreversible target elimination via catalytic degradation:

  • Sustained growth inhibition : Degradation persists post-drug removal, unlike transient kinase inhibition .
  • Overcoming resistance : Effective against BCR-ABL mutants resistant to ATP-competitive inhibitors .

Synthetic Challenges and Optimizations

  • Linker design : PEG ×3 linker balances hydrophilicity and steric effects, critical for cell permeability .
  • Stereochemical precision : Chiral centers in dasatinib and LCL161 require enantioselective synthesis to maintain activity .

This targeted degradation mechanism positions SNIPER(ABL)-39 as a promising therapeutic strategy for BCR-ABL-driven malignancies, with ongoing research focused on improving linker chemistry and E3 ligase engagement .

科学的研究の応用

Structural Composition

SNIPER(ABL)-039 is composed of:

  • Dasatinib : A well-known ABL tyrosine kinase inhibitor.
  • LCL161 Derivative : An IAP ligand that enhances the degradation process.
  • Polyethylene Glycol Linker : A three-unit linker that improves solubility and bioavailability .

Chronic Myelogenous Leukemia (CML)

This compound has shown promising results in preclinical studies targeting CML. The compound effectively reduces BCR-ABL levels and inhibits downstream signaling pathways, including:

  • Signal Transducer and Activator of Transcription 5 (STAT5) : Inhibition of STAT5 phosphorylation disrupts oncogenic signaling.
  • Crk Like Proto-Oncogene (CrkL) : Similarly affected by this compound, contributing to reduced cell proliferation .

Resistance Mechanisms

One of the significant challenges in treating CML with traditional tyrosine kinase inhibitors like imatinib and dasatinib is the development of resistance. This compound offers a novel approach by degrading the target protein rather than merely inhibiting its activity, potentially circumventing resistance mechanisms associated with mutations in the BCR-ABL gene .

Preclinical Studies

Several studies have documented the efficacy of this compound in various CML cell lines:

  • K562 Cells : Treatment with this compound resulted in significant reductions in BCR-ABL levels and inhibited cell growth at nanomolar concentrations .
  • Mechanistic Insights : Studies revealed that both cIAP1 and XIAP are crucial for mediating the degradation process initiated by this compound, highlighting its potential as a therapeutic agent against resistant CML cases .

Comparative Efficacy

A comparative analysis with other BCR-ABL targeting agents shows that this compound not only reduces protein levels more effectively but also has a distinct mechanism that may reduce side effects associated with traditional therapies.

CompoundMechanismEfficacy against CMLNotes
ImatinibTyrosine Kinase InhibitionModerateResistance common
DasatinibTyrosine Kinase InhibitionModerateResistance common
This compoundProtein DegradationHighOvercomes resistance

作用機序

Sniper(abl)-039 exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to both the target protein and the E3 ubiquitin ligase of the IAP family, bringing them into close proximity. This facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets of this compound include oncogenic proteins such as BCR-ABL, which are involved in the pathogenesis of certain cancers .

類似化合物との比較

Sniper(abl)-039 is unique among protein degraders due to its specific mechanism of action and its ability to target proteins that are otherwise considered “undruggable.” Similar compounds include:

生物活性

SNIPER(ABL)-039 is a novel compound developed as part of the Specific and Non-genetic IAP-dependent Protein Erasers (SNIPER) platform, targeting the BCR-ABL fusion protein implicated in chronic myelogenous leukemia (CML). This compound combines the ABL kinase inhibitor dasatinib with an IAP ligand derivative (LCL161) linked by a polyethylene glycol (PEG) spacer, enhancing its ability to induce targeted protein degradation.

The primary mechanism of this compound involves the recruitment of cellular inhibitors of apoptosis proteins (cIAP1 and XIAP) to facilitate the ubiquitylation and subsequent proteasomal degradation of BCR-ABL. This process effectively reduces the levels of the oncogenic protein, thereby inhibiting downstream signaling pathways critical for cancer cell survival and proliferation.

Key Findings:

  • Degradation Efficiency : this compound demonstrated significant degradation of BCR-ABL at concentrations as low as 10 nM, with maximal activity observed around 100 nM .
  • Inhibition of Signaling Pathways : The compound inhibited phosphorylation of key signaling molecules such as STAT5 and CrkL, which are essential for BCR-ABL-mediated oncogenic signaling .
  • Antitumor Activity : In vitro studies showed that this compound effectively suppressed the growth of BCR-ABL-positive CML cell lines, indicating its potential as an anti-cancer therapeutic .

Comparative Analysis with Other SNIPER Compounds

To contextualize the efficacy of this compound, a comparison with other related compounds is provided in Table 1.

CompoundTarget ProteinLinker TypeEfficacy (IC50)Reference
SNIPER(ABL)-39BCR-ABLPEG × 310 nM
SNIPER(ABL)-2BCR-ABLHexyl30 nM
SNIPER-5BCR-ABLNot specified100 nM
SNIPER-1Androgen ReceptorHexyl3 μM

Case Study 1: Efficacy in CML Cell Lines

In a study assessing the impact of this compound on K562 cells (a model for CML), researchers observed a significant reduction in cell viability when treated with the compound over a 24-hour period. The results indicated that the compound not only reduced BCR-ABL protein levels but also inhibited cell proliferation more effectively than traditional ABL inhibitors like dasatinib alone .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased levels of ubiquitinated BCR-ABL, confirming its role in promoting protein degradation through the ubiquitin-proteasome pathway. Flow cytometry analyses showed that cells treated with this compound exhibited enhanced apoptosis compared to control groups, underscoring its potential as an effective therapeutic agent against resistant CML cases .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Sniper(abl)-039 that must be prioritized in experimental design?

To ensure reproducibility, researchers should first characterize its solubility, stability (thermal/pH-dependent degradation), and binding affinity metrics. Use techniques like HPLC for purity validation, isothermal titration calorimetry (ITC) for binding kinetics, and differential scanning calorimetry (DSC) for thermal stability . Environmental factors (e.g., solvent polarity, temperature) must be standardized to minimize variability in pharmacological assays .

Q. How should researchers formulate hypothesis-driven questions when investigating this compound’s mechanism of action?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

  • Population: Target cell lines or model organisms.
  • Intervention: Dose ranges and administration routes.
  • Comparison: Controls (vehicle, positive/negative controls).
  • Outcome: Quantifiable endpoints (e.g., IC50, apoptosis markers).
  • Time: Temporal resolution of effects.
    Align hypotheses with gaps identified in systematic literature reviews, ensuring alignment with prior in vitro/in vivo studies .

Q. What methodologies are recommended for validating this compound’s target specificity?

Combine orthogonal approaches:

  • Biochemical assays: Competitive binding assays with radioisotope labeling.
  • Genetic knockdown: CRISPR/Cas9 or siRNA to confirm on-target effects.
  • Proteomic profiling: Mass spectrometry to identify off-target interactions.
    Include dose-response curves to rule out nonspecific cytotoxicity .

Q. How to design a robust literature review strategy for contextualizing this compound’s therapeutic potential?

Use the SPIDER framework for qualitative synthesis:

  • Sample: Relevant disease models.
  • Phenomenon of Interest: Mechanism of action.
  • Design: Preclinical/clinical studies.
  • Evaluation: Efficacy/toxicity endpoints.
  • Research type: Peer-reviewed journals, excluding non-indexed sources.
    Tools like Covidence or Rayyan can streamline screening and data extraction .

Advanced Research Questions

Q. How to resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Assess bioavailability, tissue distribution, and metabolite activity.
  • Microenvironment analysis: Evaluate tumor hypoxia or stromal interactions using 3D spheroid models.
  • Dose recalibration: Adjust for species-specific metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans) .

Q. What statistical approaches are optimal for analyzing heterogeneous responses in this compound-treated cohorts?

  • Hierarchical Bayesian modeling: Account for inter-subject variability.
  • Cluster analysis: Identify responder/non-responder subgroups using PCA or t-SNE.
  • Sensitivity analysis: Test robustness of conclusions to outliers or missing data .

Q. How to optimize experimental protocols for this compound’s synthesis and purity assessment?

  • DoE (Design of Experiments): Use factorial designs to test reaction conditions (temperature, catalysts).
  • QC thresholds: Set acceptance criteria for impurities (e.g., ≤0.1% by HPLC).
  • Accelerated stability studies: Stress testing under high humidity/UV exposure to predict shelf-life .

Q. What strategies mitigate bias in preclinical efficacy studies of this compound?

  • Blinding: Mask treatment groups during data collection/analysis.
  • Randomization: Use block randomization for animal studies.
  • Pre-registration: Document hypotheses and analysis plans on platforms like OSF or ClinicalTrials.gov .

Q. How to integrate multi-omics data (genomic, proteomic) to elucidate this compound’s polypharmacology?

  • Pathway enrichment analysis: Tools like GSEA or STRING for network mapping.
  • Machine learning: Train classifiers to predict synergistic drug combinations.
  • Dynamic modeling: Ordinary differential equations (ODEs) to simulate signaling cascades .

Q. What computational methods validate this compound’s target engagement in silico?

  • Molecular docking: AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • MD simulations: AMBER or GROMACS for assessing binding stability over time.
  • Free energy calculations: MM/GBSA to estimate binding affinities .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Apply Bradford Hill criteria (dose-response, consistency, plausibility) to assess causal relationships .
  • Ethical Compliance : Document informed consent protocols for human-derived samples and adhere to ARRIVE guidelines for animal studies .
  • Reproducibility : Share raw data via repositories like Zenodo or Figshare and provide step-by-step protocols on protocols.io .

For further guidance on structuring research proposals or data analysis workflows, refer to (Research Process), 7 (Systematic Reviews), and 12 (Scientific Reporting).

特性

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)/t35-,42-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCDNLSIFCGNNG-GFKCZKLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H68ClN11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 131612699
CID 131612699
Sniper(abl)-039
CID 131612699
CID 131612699
Sniper(abl)-039
CID 131612699
CID 131612699
Sniper(abl)-039
CID 131612699
CID 131612699
Sniper(abl)-039
CID 131612699
CID 131612699
Sniper(abl)-039
CID 131612699
Sniper(abl)-039

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。